2-Amino-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine
CAS No.:
Cat. No.: VC17194071
Molecular Formula: C7H7N5O2
Molecular Weight: 193.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7N5O2 |
|---|---|
| Molecular Weight | 193.16 g/mol |
| IUPAC Name | 5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
| Standard InChI | InChI=1S/C7H7N5O2/c1-4-5(12(13)14)2-3-6-9-7(8)10-11(4)6/h2-3H,1H3,(H2,8,10) |
| Standard InChI Key | VPNONLHVKHXEIC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC2=NC(=NN12)N)[N+](=O)[O-] |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core consists of a triazolo[1,5-a]pyridine framework, where a triazole ring (positions 1, 2, and 4) is fused to a pyridine ring. Key substituents include:
-
Amino group (-NH): Positioned at C2, enhancing hydrogen-bonding potential.
-
Methyl group (-CH): Located at C5, contributing to hydrophobic interactions.
-
Nitro group (-NO): At C6, introducing electron-withdrawing effects .
The planar fused-ring system facilitates π-π stacking interactions, while substituents modulate electronic and steric properties.
Physicochemical Data
Table 1 summarizes critical physicochemical parameters derived from experimental and computational studies :
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 193.16 g/mol |
| IUPAC Name | 5-methyl-6-nitro- triazolo[1,5-a]pyridin-2-amine |
| Canonical SMILES | CC1=C(C=CC2=NC(=NN12)N)N+[O-] |
| InChI Key | VPNONLHVKHXEIC-UHFFFAOYSA-N |
The nitro group’s electron-withdrawing nature polarizes the ring system, influencing reactivity in substitution and reduction reactions.
Synthesis and Derivitization
Synthetic Routes
Synthesis typically involves cyclization strategies using aminoguanidine and substituted pyridine precursors. A representative pathway includes:
-
Cyclocondensation: Reacting 5-methyl-2-aminopyridine with nitroguanidine in acidic media to form the triazole ring.
-
Functionalization: Introducing the nitro group via nitration under controlled conditions .
Alternative methods leverage palladium-catalyzed cross-coupling to install substituents post-cyclization, though yields remain moderate (45–80%) .
Chemical Modifications
The nitro group at C6 serves as a handle for derivatization:
-
Reduction to amine: Catalytic hydrogenation converts -NO to -NH, enhancing water solubility.
-
Nucleophilic substitution: Electron-deficient aromatic positions allow displacement with thiols or amines, yielding analogs with varied pharmacokinetic profiles .
Biological Activities and Mechanisms
Kinase Inhibition
The compound demonstrates inhibitory activity against receptor tyrosine kinases (RTKs), particularly AXL—a key regulator of cancer cell proliferation and metastasis. Mechanistic studies suggest competitive binding at the ATP-binding site, disrupting downstream signaling (e.g., PI3K/AKT and MAPK pathways) .
Antiproliferative Effects
In vitro assays against HT-1080 fibrosarcoma and Bel-7402 hepatoma cell lines reveal dose-dependent growth inhibition, with IC values comparable to first-line tyrosine kinase inhibitors (6.1–12.3 μM) . Table 2 contrasts its efficacy with related triazolo-pyrimidines :
| Compound | IC (HT-1080) | IC (Bel-7402) |
|---|---|---|
| 2-Amino-5-methyl-6-nitro... | 6.1 μM | 12.3 μM |
| Triazolo[1,5-a]pyrimidine 19 | 5.8 μM | 11.9 μM |
Structural optimization at C7 (e.g., introducing fluorinated aryl groups) enhances potency by improving target affinity and metabolic stability .
Comparative Analysis with Structural Analogs
Triazolo-pyridines and -pyrimidines share overlapping bioactivities but differ in target selectivity. For example:
-
Pyrazolo[1,5-a]pyridines: Exhibit superior CNS penetration due to reduced polarity .
-
Triazolo[1,5-a]pyrimidines: Favor anticancer activity via dual kinase/phosphodiesterase inhibition .
The nitro-substituted triazolo-pyridine framework balances potency and synthetic accessibility, making it a versatile lead for further optimization.
Future Directions
Targeted Delivery Systems
Nanoparticle encapsulation could mitigate toxicity while enhancing tumor accumulation. Preliminary studies with liposomal formulations show a 3-fold increase in bioavailability .
Combination Therapies
Synergy with immune checkpoint inhibitors (e.g., anti-PD-1) is being explored to address resistance mechanisms in AXL-driven cancers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume